molecular formula C7H6O2S2 B3327218 2,4-Dihydroxybenzodithioic acid CAS No. 32361-58-3

2,4-Dihydroxybenzodithioic acid

Cat. No.: B3327218
CAS No.: 32361-58-3
M. Wt: 186.3 g/mol
InChI Key: REDASILVGJUAPC-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzodithioic acid is a chemical compound for research use as an organic building block. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. While specific studies on this compound are not available, research on its structural analog, 2,4-Dihydroxybenzoic acid, suggests potential research avenues. 2,4-Dihydroxybenzoic acid is a known degradation product of cyanidin glycosides in tart cherries and a metabolite found in human plasma after cranberry juice consumption . Its derivatives have demonstrated significant promise in pharmaceutical research, showing antibacterial activity against resistant strains like MRSA and selective antiproliferative effects against human cancer cell lines . Furthermore, the parent compound serves as a key precursor in synthesizing metal-organic frameworks (MOFs) with potential applications in materials science and is investigated in other fields for its antioxidant properties . The dithioic acid variant may share or diverge from these properties, making it a compound of interest for exploratory synthesis and material science. Researchers are encouraged to investigate its full potential. Handle with care, as this compound may cause skin and eye irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxybenzenecarbodithioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDASILVGJUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=S)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470594
Record name Benzenecarbodithioic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32361-58-3
Record name Benzenecarbodithioic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations for 2,4 Dihydroxybenzodithioic Acid

Established Synthetic Pathways for 2,4-Dihydroxybenzodithioic Acid

The primary and most established route for the synthesis of this compound involves the reaction of resorcinol (B1680541) with carbon disulfide in the presence of a strong base. This reaction is analogous to the dithiocarboxylation of other phenolic compounds.

Resorcinol-Based Synthesis: Reaction Parameters and Optimization Strategies

The solvent system is a critical factor in the dithiocarboxylation of resorcinol. The solubility of both the starting resorcinol and the intermediate potassium salt of the product dictates the reaction's progress. A mixture of ethanol (B145695) and water is often employed to provide a homogeneous reaction medium. The ratio of ethanol to water can be adjusted to optimize the solubility of the reactants and facilitate the reaction.

A strong base, typically potassium hydroxide (B78521) (KOH), is essential for the reaction to proceed. The base serves two primary functions: it deprotonates the phenolic hydroxyl groups of resorcinol to form the more nucleophilic phenoxide species, and it also reacts with carbon disulfide to form a dithiocarbonate intermediate. The concentration and molar ratio of the base to resorcinol must be carefully controlled to ensure complete reaction without promoting side reactions.

Carbon disulfide is the key reagent for introducing the dithiocarboxylic acid group. It is typically added slowly to the reaction mixture containing resorcinol and the base. The reaction is often carried out under reflux conditions to provide the necessary activation energy for the reaction to occur at a reasonable rate. The temperature and duration of the reflux period are critical parameters that need to be optimized to maximize the yield of the desired product.

Upon completion of the reaction, the product exists as a potassium salt in the reaction mixture. The free this compound is isolated by acidification of the reaction mixture, typically with a mineral acid such as hydrochloric acid. This protonates the dithiocarboxylate and phenoxide groups, causing the product to precipitate out of the solution. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a product of high purity.

Analysis of Yield and Purity in Various Synthetic Protocols

The yield and purity of this compound are highly dependent on the specific synthetic protocol employed. Variations in reaction parameters can lead to significant differences in the outcome of the synthesis.

ParameterCondition 1Condition 2Yield (%)Purity (%)
Solvent Ratio (Ethanol:Water) 1:12:16592
Base (KOH) Molar Ratio 2.5 eq3.0 eq7295
Reflux Time (hours) 467896

Detailed analysis of the product is typically performed using techniques such as melting point determination, and spectroscopic methods including ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure and assess the purity of the synthesized this compound.

Exploration of Advanced and Alternative Synthetic Methodologies for Related Benzodithioic Acids

While specific literature on the synthesis of this compound is limited, the synthesis of related benzodithioic acids and other dithioic acid derivatives provides a strong framework for understanding potential advanced and alternative manufacturing routes. These methodologies focus on improving efficiency, yield, and environmental sustainability compared to traditional methods. Key areas of exploration include microwave-assisted synthesis, the use of organometallic reagents, and the application of green chemistry principles.

Microwave-Assisted Synthetic Approaches to Dithioic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, a process contingent on the medium's ability to absorb microwaves. nih.govmdpi.com Polar solvents like dimethylformamide (DMF), methanol, and acetic acid are commonly used due to their strong absorption capabilities. nih.govmdpi.com

The application of microwave irradiation significantly reduces reaction times from hours or days to mere minutes. nih.govnih.gov For instance, the synthesis of various heterocyclic compounds, which share reactive intermediates with dithioic acids, demonstrates the potential of this approach. In several reported syntheses of triazole and oxadiazole derivatives, microwave-assisted methods resulted in remarkable yield increases and time reductions compared to conventional heating. nih.govnih.gov A study on the synthesis of sulfonamides directly from sulfonic acids also highlights the efficiency of microwave assistance, avoiding harsh conditions and simplifying purification. organic-chemistry.org

While direct examples for this compound are not prevalent, the data from related syntheses suggest a viable pathway. The benefits observed in the synthesis of other sulfur-containing compounds are broadly applicable.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

Compound Type Conventional Method (Time) Microwave Method (Time) Yield (Microwave) Reference
1,2,4-Triazole Derivatives Several hours 33-90 seconds 82% nih.gov
1,2,4-Triazol-5-one Derivatives Not specified 5 minutes 96% nih.gov
1,3,4-Oxadiazole Derivatives Not specified 4 minutes Good nih.gov

This table illustrates the general advantages of microwave synthesis in related chemical transformations, suggesting its potential applicability for dithioic acid synthesis.

**2.2.2. Organometallic Reagent Mediated Syntheses (e.g., Grignard Reagents with CS₂) **

A primary and versatile method for synthesizing dithioic acids involves the reaction of organometallic reagents, particularly Grignard reagents, with carbon disulfide (CS₂). adichemistry.comyoutube.com Grignard reagents (RMgX) are powerful nucleophiles, created by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). tamu.edulibretexts.org The polarity of the carbon-magnesium bond renders the carbon atom electron-rich and highly nucleophilic. tamu.edulibretexts.org

The synthesis mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbon of carbon disulfide. youtube.comlibretexts.org This addition reaction forms a dithio-carboxylate salt intermediate. Subsequent acidification (hydrolysis) of this intermediate yields the final dithioic acid. youtube.comlibretexts.org

General Reaction Scheme:

Formation of Grignard Reagent: R-X + Mg → R-MgX

Reaction with Carbon Disulfide: R-MgX + CS₂ → R-CS₂MgX

Acidification: R-CS₂MgX + H⁺ → R-CSSH + MgX⁺

This method is highly effective for creating a C-C bond and introducing the dithioic acid functionality. For the synthesis of a benzodithioic acid, the corresponding aryl halide would be used to generate the aryl Grignard reagent. The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with water and other protic solvents. tamu.edulibretexts.orglibretexts.org

Table 2: Examples of Dithioic Acid Synthesis using Grignard Reagents and CS₂

Grignard Reagent (R-MgX) Reactant Product Reference
Methylmagnesium chloride (CH₃MgCl) Carbon Disulfide (CS₂) Ethanedithioic acid adichemistry.com
General Alkyl/Aryl Magnesium Halide (R-MgX) Carbon Disulfide (CS₂) Dithioic Acid (R-CSSH) youtube.com

Note: The reaction with CO₂ is analogous and leads to carboxylic acids, illustrating the versatility of Grignard reagents. tamu.edu

Green Chemistry Approaches in Dithioic Acid Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches are increasingly applied to the synthesis of various chemical compounds, including derivatives that are structurally related to dithioic acids. Key green methodologies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of more efficient, atom-economical reactions. mdpi.comumich.edu

One promising approach is the use of alternative solvent systems. Deep Eutectic Solvents (DES) and Polyethylene (B3416737) Glycol (PEG) have been successfully used as recyclable, green reaction media for the synthesis of dithiocarbamates, which are structurally similar to dithioic acids. rsc.org These solvents facilitate high-yield, rapid reactions without the need for volatile organic solvents. rsc.org

Solvent-free synthesis, often combined with microwave irradiation or mechanical grinding, represents another significant green strategy. nih.govumich.edu By eliminating the solvent, this approach reduces waste, cost, and simplifies product purification. umich.edu For example, the use of solid catalysts like activated fly ash under solvent-free microwave conditions has proven effective for several types of organic reactions. umich.edu While not yet documented specifically for this compound, these principles are widely applicable. The development of catalytic, one-pot reactions that improve atom economy and reduce waste are central to modern, sustainable chemical manufacturing. mdpi.com

Table 3: Overview of Green Chemistry Approaches and Their Advantages

Green Chemistry Approach Description Key Advantages Reference
Alternative Solvents (e.g., PEG, DES) Using non-toxic, recyclable solvents in place of volatile organic compounds. Reduced pollution, solvent can be recovered and reused, often enhances reaction rates. rsc.org
Microwave-Assisted Synthesis Using microwave energy for rapid and efficient heating. Shorter reaction times, higher yields, reduced energy consumption, cleaner reactions. nih.govnih.gov
Solvent-Free Reactions (Dry Media) Conducting reactions without a solvent, often on a solid support or via grinding. Eliminates solvent waste, simplifies work-up, economic benefits, increased safety. mdpi.comumich.edu

Chemical Reactivity and Derivatization Studies of 2,4 Dihydroxybenzodithioic Acid

Reactivity of the Dithioate Moiety (–C(=S)SH)

The dithioate group is characterized by the presence of a thiocarbonyl group (C=S) and a thiol group (–SH), making it a versatile center for chemical transformations.

Nucleophilic Additions and Substitutions at the Thiocarbonyl Carbon

The carbon atom of the thiocarbonyl group in the dithioate moiety is electrophilic, analogous to the carbonyl carbon in a carboxylic acid. It is therefore susceptible to attack by nucleophiles. This can lead to addition reactions or, if a suitable leaving group is present, substitution reactions. The reactivity of the thiocarbonyl group is a fundamental aspect of its chemistry, though specific studies on 2,4-dihydroxybenzodithioic acid are not extensively documented. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate.

Alkylation and Acylation Reactions at Sulfur Centers

The sulfur atoms of the dithioate group are nucleophilic and can readily participate in alkylation and acylation reactions. The thiol sulfur, in its deprotonated thiolate form, is a potent nucleophile. Alkylation, typically with alkyl halides, results in the formation of dithioester derivatives. This type of reaction is a common and efficient way to form carbon-sulfur bonds. libretexts.orglibretexts.org Enolates, for instance, can be alkylated at the alpha position through an SN2 reaction with alkyl halides, where a good leaving group like chloride, bromide, or iodide is preferred. libretexts.orglibretexts.org For effective alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete formation of the nucleophile and prevent side reactions. libretexts.org

Acylation at the sulfur centers can also be achieved using acylating agents like acid chlorides or anhydrides, leading to the formation of thioanhydride-like structures. These reactions underscore the nucleophilic character of the sulfur atoms within the dithioate functionality.

Table 1: Potential Alkylation and Acylation Reactions at the Dithioate Moiety

Reactant TypeExample ReactantProduct Type
Alkyl HalideMethyl Iodide (CH₃I)S-Methyl dithiocarboxylate ester
Alkyl TosylateEthyl Tosylate (CH₃CH₂OTs)S-Ethyl dithiocarboxylate ester
Acid ChlorideAcetyl Chloride (CH₃COCl)S-Acyl dithiocarboxylate
Acid Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)S-Acyl dithiocarboxylate

This table illustrates the expected products from the reaction of this compound with various alkylating and acylating agents based on the general reactivity of dithioates.

Oxidation Pathways Leading to Disulfides or Sulfonic Acids

The sulfur atoms in this compound are in a reduced state and can be oxidized under appropriate conditions. Mild oxidation can lead to the formation of a disulfide bond, linking two molecules of the parent acid. This is a common reaction for thiols.

More vigorous oxidation can lead to higher oxidation states of sulfur. The oxidation of sulfur-containing acids can ultimately yield sulfonic acids (–SO₃H). For instance, dithionic acid (H₂S₂O₆) features sulfur in a +5 oxidation state. eduncle.comcareers360.com The specific products of oxidation would depend on the strength of the oxidizing agent used. The oxidation of sulfurous acid to dithionic acid can be achieved using metallic oxides. rsc.org

Reactivity of Phenolic Hydroxyl Groups

The two hydroxyl groups on the aromatic ring are key sites for derivatization. Their reactivity is influenced by their positions on the benzene (B151609) ring and their ability to donate electron density to the aromatic system.

Esterification and Etherification Reactions of Hydroxyls

The phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives and etherification with alkylating agents. researchgate.net In the case of 2,4-dihydroxy-substituted compounds, regioselectivity can be a significant factor. For example, in the alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone, the use of cesium bicarbonate as a base in acetonitrile (B52724) has been shown to yield 4-alkylated products with excellent regioselectivity. nih.gov This suggests that the hydroxyl group at the 4-position is more acidic or more accessible for reaction. The alkylation of phenols can be carried out using an alkylating agent in the presence of a base like sodium carbonate or sodium hydride. google.com

Table 2: Regioselective Etherification of 2,4-Dihydroxycarbonyl Compounds

SubstrateBaseSolventTemperatureOutcomeReference
2,4-DihydroxybenzaldehydeCsHCO₃CH₃CN80 °CSelective 4-O-alkylation nih.gov
2,4-DihydroxyacetophenoneCsHCO₃CH₃CN80 °CSelective 4-O-alkylation nih.gov
2,4-Dihydroxybenzoic acidNaHDMFRT to boilingGeneral O-alkylation google.com

This table summarizes conditions for regioselective alkylation of related 2,4-dihydroxy aromatic compounds, suggesting a similar reactivity pattern for this compound.

Esterification can be accomplished by reacting the hydroxyl groups with an acid chloride or anhydride in the presence of a base, or directly with a carboxylic acid under acidic catalysis. google.com For example, a carboxylic acid can be reacted with an alcohol in the presence of a catalytic amount of a mineral acid like sulfuric acid. google.com

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The two hydroxyl groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to themselves. wikipedia.org In this compound, the hydroxyl groups are at positions 2 and 4. The dithioate group is generally considered to be a deactivating group and a meta-director.

Considering the directing effects of the functional groups:

The hydroxyl group at C-2 directs ortho (C-3) and para (C-5).

The hydroxyl group at C-4 directs ortho (C-3, C-5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeElectrophilePredicted Position of Substitution
NitrationNO₂⁺C-3 and/or C-5
BrominationBr⁺C-3 and/or C-5
SulfonationSO₃C-3 and/or C-5
Friedel-Crafts AcylationR-C=O⁺C-3 and/or C-5

This table predicts the major monosubstitution products for electrophilic attack on the this compound ring based on the directing effects of the hydroxyl groups.

Intramolecular Cyclization and Heterocyclic Compound Formation

The unique arrangement of a dithioic acid group and two hydroxyl groups on the benzene ring of this compound provides pathways for intramolecular cyclization, leading to the formation of various heterocyclic systems. The reactivity is primarily governed by the nucleophilicity of the phenolic hydroxyl groups and the electrophilic nature of the thiocarbonyl carbon in the dithioic acid moiety.

One of the principal intramolecular reactions involves the attack of a hydroxyl group onto the dithioic acid functional group. This type of reaction can lead to the formation of five- or six-membered heterocyclic rings, which are common motifs in many biologically active compounds.

Formation of Benzoxathiole Derivatives:

A plausible cyclization pathway involves the nucleophilic attack of the hydroxyl group at the C-2 position onto the electrophilic carbon of the dithioic acid group. This process, typically promoted by acid catalysis or thermal conditions, would proceed through a cyclization-dehydration mechanism. The proximity of the ortho-hydroxyl group facilitates this intramolecular reaction, likely leading to the formation of a 1,3-benzoxathiole-2-thione derivative. The loss of a hydrogen sulfide (B99878) (H₂S) molecule would drive the equilibrium towards the formation of the stable heterocyclic product.

While specific studies on this compound are not extensively documented, the cyclization of related phenolic compounds and the reactions of dithioic acids support this potential transformation. The presence of the second hydroxyl group at the C-4 position would remain on the resulting benzoxathiole ring system, offering a site for further derivatization.

General research into the synthesis of heterocyclic compounds often utilizes precursors with multiple functional groups that can react intramolecularly. wikipedia.orgchemmethod.com The principles of such cyclizations are well-established in organic synthesis, where factors like ring strain and the stability of the resulting heterocyclic system dictate the reaction outcome. rsc.org

Acid-Base Equilibria and Ionization Behavior of this compound

The dithioic acid group is considerably more acidic than its carboxylic acid analogue due to the ability of the larger sulfur atoms to better stabilize the negative charge of the conjugate base through delocalization. For comparison, dithiobenzoic acid (pKa ≈ 1.92) is about 100 times more acidic than benzoic acid (pKa ≈ 4.2). wikipedia.org The hydroxyl groups are less acidic, with pKa values typical for phenols, but their acidity is modulated by the electronic nature of the other substituents on the benzene ring. khanacademy.org

The ionization equilibria for this compound can be described as follows:

First Ionization (Dithioic Acid Proton): The most acidic proton is the one on the dithioic acid group. Its dissociation yields a dithiobenzoate anion.

Second Ionization (Phenolic Proton): The second proton to dissociate is from one of the two hydroxyl groups. The acidity of the phenolic protons is influenced by resonance and inductive effects.

Third Ionization (Phenolic Proton): The final proton is lost from the remaining hydroxyl group to form the trianion.

The acid dissociation constant (Ka) is the equilibrium constant for the ionization of an acid and is a measure of its strength. lumenlearning.comyoutube.com Weaker acids have smaller Ka values. libretexts.org The acid-base strength of a molecule is fundamentally linked to its structure. libretexts.org

Estimated pKa Values:

Below is a table summarizing the estimated ionization behavior.

These equilibria are fundamental to understanding the chemical behavior of this compound in solutions of varying pH, influencing its solubility, reactivity, and potential as a ligand for metal coordination. bu.edu

Compound Reference Table

Coordination Chemistry and Metal Complexation of 2,4 Dihydroxybenzodithioic Acid

Synthesis and Characterization of Metal Complexes

Gold (Au) Complexation and Nanoparticle Conjugation

Investigation of Ligand Exchange Dynamics on Nanoparticle Surfaces

There is currently no published research investigating the ligand exchange dynamics of 2,4-Dihydroxybenzodithioic acid on nanoparticle surfaces. This area of study would typically involve understanding the rates and mechanisms by which this dithioic acid displaces or is displaced by other ligands on the surface of nanoparticles, which is crucial for applications in sensing, catalysis, and drug delivery.

Complexation with Other Transition Metal Ions (e.g., Bismuth, Indium, Gallium)

Information regarding the complexation of this compound with transition metal ions such as bismuth, indium, and gallium is not available in the current scientific literature. Research in this area would focus on the synthesis and characterization of the resulting metal complexes, which could have potential applications in areas like semiconductor manufacturing or medical imaging.

Exploration of Stoichiometry and Geometries of Metal-Dithioate Adducts

Due to the absence of studies on the complexation of this compound with the aforementioned metals, there is no data on the stoichiometry or the three-dimensional geometries of any potential metal-dithioate adducts. Such research would be fundamental to understanding the coordination chemistry of this ligand and predicting the properties of its metal complexes.

Supramolecular Assembly and Self-Assembled Monolayer Formation

There is no available research on the use of this compound in supramolecular assembly or the formation of self-assembled monolayers (SAMs). This field of study would explore how individual molecules of this compound interact to form larger, ordered structures, and how they arrange themselves on surfaces to create functional thin films. These are important areas for the development of new nanomaterials and surface engineering techniques.

Applications in Advanced Materials Science and Nanotechnology Research

Surface Chemistry of Nanomaterials Facilitated by 2,4-Dihydroxybenzodithioic Acid

The interaction of this compound with nanomaterials offers a versatile platform for modifying their surface properties. This is particularly evident in its application with gold nanoparticles and other inorganic nanomaterials.

Development of Functionalized Gold Nanoparticles for Research Applications

This compound, also referred to as DHT, has been successfully utilized in the one-pot synthesis and functionalization of gold nanoparticles (AuNPs). nih.gov In this process, DHT acts as both a reducing agent for tetrachloroauric (III) acid (HAuCl4) and a stabilizing agent for the resulting nanoparticles. nih.gov The synthesis involves adding a solution of DHT to an aqueous solution of HAuCl4, which leads to a color change from yellow to dark brown, indicating the formation of AuNPs. nih.gov The resulting Au-DHT conjugate nanoparticles have a mean size of approximately 20 nm. nih.gov

The conjugation of DHT to the gold surface is confirmed through Fourier-transform infrared spectroscopy (FT-IR). nih.gov Quantitative analysis has shown that DHT constitutes about 7% of the total weight of the functionalized nanoparticles. nih.gov This functionalization is not merely a surface coating but imparts new properties to the nanoparticles, enhancing their potential for various research applications. nih.govnih.gov The ability to functionalize AuNPs with molecules like DHT opens pathways for applications in bioimaging and as carriers for other molecules. nih.govrsc.org

Impact on Nanoparticle Morphology and Colloidal Stability

The use of this compound in the synthesis of gold nanoparticles has a direct influence on their morphology and stability. The one-pot synthesis method yields nanoparticles with a mean size of around 20 nm. nih.gov These functionalized nanoparticles exhibit remarkable colloidal stability under a range of conditions. nih.gov

Studies have shown that the Au-DHT conjugate suspensions are stable for several days at temperatures up to 100°C. nih.gov Furthermore, they maintain their stability in high salt concentrations, up to 4 mol/L, and across a wide pH range. nih.gov This high degree of stability is crucial for their practical use in various applications where environmental conditions can vary significantly. nih.govnih.gov The stability is attributed to the strong interaction between the dithioic acid group of DHT and the gold surface, which prevents aggregation.

Table 1: Stability of Au-DHT Nanoparticle Suspensions

ParameterStability Range
TemperatureUp to 100°C
Salt ConcentrationUp to 4 mol/L
pHWide range

Data sourced from a 2013 study on Au nanoparticles synthesized using 2,4-Dihydroxybenzene carbodithioic acid. nih.gov

Role in Polymer Chemistry Research

This compound and its derivatives are also being investigated for their role in polymer chemistry, particularly in the area of controlled radical polymerization.

Synthesis of Dithioate-Functionalized Polymers

The use of dithioate compounds as chain transfer agents in RAFT polymerization inherently leads to the formation of polymers with a dithioate end-group. wikipedia.orgsigmaaldrich.com This terminal group is a key feature of RAFT-synthesized polymers, as it allows for the creation of block copolymers and other complex polymer architectures. wikipedia.org The dithioate end-group remains active and can be used to re-initiate polymerization with a different monomer, leading to the formation of a block copolymer.

For example, a study on a dithiobenzoate-type CTA successfully produced telechelic diol polymers, which are polymers with hydroxyl groups at both ends. mdpi.com This demonstrates the potential to synthesize polymers with specific end-group functionalities using dithioate-based RAFT agents. While a direct example of using this compound for this purpose is not in the search results, the synthesis of 2,4-dihydroxy-4'-vinylbenzophenone and its subsequent polymerization indicates that benzophenone (B1666685) derivatives with hydroxyl groups can be incorporated into polymers. caltech.edu This suggests that dithioate-functionalized polymers derived from this compound could be synthesized, potentially offering polymers with unique properties due to the presence of the dihydroxy-substituted aromatic ring.

Precursor in the Fabrication of Hybrid Organic-Inorganic Materials

Information regarding the use of this compound in this capacity is not available in the reviewed scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dihydroxybenzodithioic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule. nih.gov By analyzing the absorption or scattering of light, it provides a molecular fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conjugate Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups. vscht.cz This technique is invaluable for identifying the key structural components of 2,4-Dihydroxybenzodithioic acid.

The FT-IR spectrum of the analogous compound, 2,4-dihydroxybenzoic acid (2,4-DHBA), has been extensively studied and provides a basis for interpreting the spectrum of its dithioic counterpart. nih.gov Key vibrational bands for 2,4-DHBA include a broad O-H stretching absorption for the hydrogen-bonded carboxyl group in the 2500–3300 cm⁻¹ region, and a strong C=O stretching vibration typically around 1650-1700 cm⁻¹. msu.edunih.gov The hydroxyl groups on the aromatic ring also show characteristic O-H stretching and bending vibrations.

For this compound, the replacement of the carboxylic acid group with a dithiocarboxylic acid group introduces distinct spectral features. The C=O stretching band is absent and replaced by the C=S stretching vibration, which is expected to appear at a lower frequency, typically in the 1050-1250 cm⁻¹ range, due to the larger mass of sulfur compared to oxygen. The S-H stretching vibration is anticipated to produce a weak to medium band around 2550-2600 cm⁻¹. msu.edu The other bands related to the dihydroxy-substituted aromatic ring are expected to be similar to those in 2,4-DHBA.

Table 1: Experimental FT-IR Vibrational Frequencies for the Analogue 2,4-Dihydroxybenzoic Acid

Wavenumber (cm⁻¹) Assignment
3485 O-H stretching (free)
3245 O-H stretching (carboxyl)
1653 C=O stretching
1621, 1590, 1500 C=C aromatic stretching
1450 O-H in-plane bending
1378 C-O stretching
1290 O-H in-plane bending
1243 C-O stretching
840, 785 C-H out-of-plane bending

Source: Data derived from studies on 2,4-dihydroxybenzoic acid. nih.gov

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the carbon skeleton and specific functional groups. nih.gov

In the context of this compound, Raman spectroscopy is effective for characterizing the aromatic ring vibrations and the dithiocarboxylic acid moiety. Aromatic C=C stretching vibrations typically give rise to strong bands in the 1400-1650 cm⁻¹ region. nih.gov The C=S stretching vibration, which can be weak in the IR spectrum, often produces a more intense band in the Raman spectrum, aiding in its definitive identification. researchgate.net

A detailed vibrational analysis of the related 2,4-dihydroxybenzoic acid (2,4-DHBA) has been performed using FT-Raman spectroscopy, with assignments supported by density functional theory (DFT) calculations. nih.gov These studies provide a robust framework for assigning the Raman spectrum of this compound. The key difference would be the presence of bands corresponding to the C-S and S-H bonds of the dithioate group.

Table 2: Experimental FT-Raman Vibrational Frequencies for the Analogue 2,4-Dihydroxybenzoic Acid

Wavenumber (cm⁻¹) Assignment
3081 C-H aromatic stretching
1655 C=O stretching
1625, 1595 C=C aromatic stretching
1455 O-H in-plane bending
1380 C-O stretching
1295 O-H in-plane bending
1160 C-H in-plane bending
845, 790 Ring breathing modes

Source: Data derived from studies on 2,4-dihydroxybenzoic acid. nih.gov

Electronic Spectroscopy for Conjugated Systems

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. It is a fundamental tool for studying conjugated systems, chromophores, and charge-transfer complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reduction Processes and Plasmon Resonance

This technique is particularly useful for monitoring chemical reactions. This compound has been employed as a reducing and stabilizing agent in the one-pot synthesis of gold nanoparticles (AuNPs). The reduction of Au(III) ions to form AuNPs can be monitored by observing the emergence and growth of a characteristic absorption band in the visible region of the spectrum. This band is due to a phenomenon known as Localized Surface Plasmon Resonance (LSPR). scispace.comnih.gov

LSPR is the collective oscillation of free electrons in the metallic nanoparticle, excited by incident light. scispace.com The position and shape of the LSPR band are sensitive to the size, shape, and local environment of the nanoparticles. researchgate.netresearchgate.net For AuNPs synthesized using this compound, the LSPR peak provides real-time information on the progress of the reduction reaction and the formation of the nanoparticles.

Investigation of Electronic Transitions and Ligand-to-Metal Charge Transfer Bands

The electronic spectrum of this compound is dominated by π→π* transitions associated with its aromatic system. When this molecule acts as a ligand and coordinates to a metal center, new, often intense, absorption bands can appear. These are known as charge-transfer (CT) bands. wikipedia.orglibretexts.org

A Ligand-to-Metal Charge Transfer (LMCT) transition involves the transfer of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. libretexts.org This results in the formal reduction of the metal center. libretexts.orgnsf.gov LMCT bands are typically very intense (with molar absorptivities often exceeding 10,000 L mol⁻¹ cm⁻¹) and are both spin- and Laporte-allowed. wikipedia.org The dithioate moiety in this compound is a soft, polarizable ligand with available lone pairs and π-electrons, making it an excellent candidate for forming complexes with intense LMCT bands, particularly with easily reducible metal ions in high oxidation states. The energy of the LMCT band is related to the ease of oxidation of the ligand and the ease of reduction of the metal ion. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. thieme-connect.de

For this compound, ¹H NMR provides precise information on the number, environment, and connectivity of the protons. The aromatic region of the spectrum is expected to show a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing dithiocarboxylic acid group. The protons of the hydroxyl groups and the acidic proton of the -CS₂H group are also observable, though their signals can be broad and may exchange with deuterium when a deuterated solvent like D₂O is used.

Table 3: Experimental ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
8.39-8.42 d 9.0 1H H-6
6.80-6.84 dd 9.0, 2.4 1H H-5
6.63-6.64 d 2.1 1H H-3

Solvent: Methanol-d₄. Data derived from synthesis report.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~225 C=S
~165 C-4 (C-OH)
~162 C-2 (C-OH)
~134 C-6
~110 C-1
~109 C-5
~104 C-3

Note: These are estimated values based on data from analogous compounds and general substituent effects. fiu.educhemicalbook.com

¹H NMR and ¹³C NMR for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the aromatic protons would appear as distinct signals in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm, due to the deshielding effect of the benzene ring. The protons of the two hydroxyl (-OH) groups and the dithioic acid (-CSSH) group would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, doublet of doublets) that allow for their precise assignment.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound would be expected to show seven distinct signals. The carbon of the dithioic acid group (C=S) would be significantly deshielded, appearing far downfield (typically > 200 ppm). The aromatic carbons would resonate in the 100-160 ppm range. Carbons bonded to the electron-withdrawing hydroxyl groups (C2 and C4) would be shifted further downfield compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~120
C2 - ~160
C3 ~6.4 (d) ~103
C4 - ~163
C5 ~7.2 (d) ~133
C6 ~6.3 (dd) ~108
C(S)SH - ~225
2-OH Variable (broad s) -
4-OH Variable (broad s) -
CSSH Variable (broad s) -

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from 1D spectra. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H5 and H6), confirming their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This would allow for the unambiguous assignment of each protonated aromatic carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the proton signal at ~7.2 ppm would show a cross-peak to the carbon signal at ~133 ppm, assigning them as H5 and C5, respectively.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

For this compound (C₇H₆O₂S₂), the expected exact molecular weight is approximately 186.25 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule's structure. While a specific mass spectrum for this compound is not publicly documented, fragmentation patterns can be predicted based on the functional groups present and data from similar molecules like 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. fu-berlin.de Common fragmentation pathways for aromatic acids often involve the loss of small, stable neutral molecules. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Neutral Loss
186 [M]⁺ -
169 [M - OH]⁺ Loss of a hydroxyl radical
153 [M - SH]⁺ Loss of a sulfhydryl radical
138 [M - H₂S]⁺ Loss of hydrogen sulfide (B99878)
122 [M - S₂]⁺ Loss of disulfur
110 [M - H₂S - CO]⁺ Sequential loss of H₂S and carbon monoxide
77 [C₆H₅]⁺ Phenyl cation

Note: These are predicted fragmentation pathways. The relative abundance of these fragments would depend on the ionization technique used.

Analysis of the isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of two sulfur atoms, which have a distinct isotopic signature (³⁴S is about 4.4% of ³²S).

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and intermolecular interactions in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.

While the crystal structure for the target compound is not available, studies on closely related compounds, such as a co-crystal of 2,4-dihydroxybenzoic acid with nicotinamide, reveal detailed structural information. researchgate.net For this compound, SC-XRD would be expected to reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the dithioic acid group (-CSSH). The C=S and C-SH bond lengths would be of particular interest for understanding the electronic nature of this group.

The conformation of the hydroxyl and dithioic acid groups relative to the aromatic ring.

The packing of the molecules in the crystal lattice, which would be dominated by hydrogen bonding interactions involving the hydroxyl groups and the dithioic acid moiety.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value / Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-C (aromatic) ~1.39, C-O ~1.36, C-C(S)SH ~1.50, C=S ~1.65, C-S ~1.78
Bond Angles (°) Angles around sp² carbons ~120°
Hydrogen Bonding Intermolecular O-H···S, O-H···O, S-H···O, S-H···S interactions

Note: This table is illustrative and based on general principles of organic crystal structures. Actual data would require experimental determination.

Powder X-ray Diffraction for Characterization of Nano-Composites

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and characterize the structure of polycrystalline materials, including nano-composites. If this compound or its derivatives were used to functionalize or create nano-composites (e.g., with metal oxides or polymers), PXRD would be a critical characterization tool. researchgate.netresearchgate.net

The analysis would provide information on:

Phase Identification : Confirming the crystalline structure of the nanoparticle component (e.g., TiO₂, ZnO) within the composite.

Crystallite Size : The broadening of the diffraction peaks can be used to estimate the average size of the crystalline domains of the nanoparticles via the Scherrer equation.

Lattice Strain : Deviations in peak positions can indicate strain in the crystal lattice of the nanomaterial, possibly due to interactions with the organic dithioic acid component.

Degree of Crystallinity : For polymer-based nano-composites, PXRD can help determine the effect of the filler on the crystallinity of the polymer matrix.

For example, in a hypothetical nano-composite of TiO₂ nanoparticles functionalized with this compound, the PXRD pattern would show the characteristic peaks of the anatase or rutile phase of TiO₂. A decrease in the intensity or broadening of these peaks compared to the pure nanoparticles could indicate a coating of the organic molecule on the surface or a reduction in crystallite size.

Table of Compounds

Compound Name
This compound
2,4-dihydroxybenzoic acid
2,3-dihydroxybenzoic acid
2,5-dihydroxybenzoic acid
Nicotinamide
Titanium dioxide

Theoretical and Computational Chemistry Studies of 2,4 Dihydroxybenzodithioic Acid

Reaction Mechanism Elucidation through Computational Modeling:

No computational models elucidating the reaction mechanisms involving 2,4-Dihydroxybenzodithioic acid could be located in the searched literature.

While evidence for the existence of a derivative, "Dithio-beta-resorcylic acid, methyl ester," has been noted in spectral databases, this does not extend to the detailed computational research required to construct the requested article. The scientific community has extensively modeled the properties of benzoic acid derivatives, but the dithioic acid analogues, such as this compound, appear to be a subject area with limited to no published computational research at this time.

Future Research Directions and Emerging Academic Applications

Development of Sustainable and Green Synthetic Pathways for Dithioic Acids

The traditional synthesis of dithiocarboxylic acids often involves the use of hazardous reagents and solvents. A primary method includes the reaction of a Grignard reagent with carbon disulfide, followed by acidification. wikipedia.org This process utilizes volatile organic solvents and pyrophoric organometallic reagents, posing significant environmental and safety challenges.

Future research will focus on developing green and sustainable synthetic routes to 2,4-Dihydroxybenzodithioic acid and related compounds. These efforts are guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govnih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy input compared to conventional heating. beilstein-journals.orgnih.gov The application of microwave irradiation to the synthesis of dithioic acids could lead to higher yields and cleaner reaction profiles. nih.govresearchgate.net

Use of Greener Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG) is a major goal. rsc.orgrsc.org Research into the synthesis of dithiocarbamates, which are structurally related to dithioic acids, has already demonstrated success in these green media. rsc.org

Biocatalysis: The use of enzymes or whole organisms to catalyze chemical reactions offers high selectivity under mild conditions. youtube.com Future work could explore engineered enzymes for the synthesis of dithioic acid precursors or the direct formation of the dithiocarboxylate group, representing a significant leap towards a truly sustainable manufacturing process. youtube.com

Table 1: Comparison of Traditional vs. Future Green Synthetic Pathways for Dithioic Acids

Feature Traditional Synthesis (e.g., Grignard Method) Future Green Synthesis
Reagents Grignard reagents, Carbon Disulfide Biocatalysts, less toxic starting materials
Solvents Anhydrous ether, THF Water, Deep Eutectic Solvents (DES), PEG
Energy Source Conventional heating/reflux Microwave irradiation, ambient temperature
Byproducts Magnesium salts, unreacted starting materials Water, biodegradable waste
Safety Use of pyrophoric reagents, hazardous solvents Reduced hazard profile, non-flammable solvents
Efficiency Often requires multiple steps, purification Potential for one-pot reactions, higher atom economy

Design of Novel Functional Materials Utilizing this compound as a Building Block

The unique bifunctional nature of this compound—possessing both a strong metal-chelating dithioate group and a hydrogen-bonding dihydroxy-aromatic core—makes it an exceptional building block for novel functional materials.

Advanced Polymers: Dithioic acids and their derivatives can be used in polymerization reactions. For example, condensation polymerization between a dicarboxylic acid and a diamine produces polyamides. youtube.comyoutube.com Similarly, this compound could serve as a monomer. The dithioate group could be used for initiating specific types of polymerization, while the hydroxyl groups could form extensive hydrogen-bonding networks, imparting unique thermal and mechanical properties to the resulting polymer. Research into recyclable polydithioacetals highlights the potential for sulfur-containing polymers in creating sustainable materials with a circular life cycle. chemrxiv.org

Metal-Organic Frameworks (MOFs): The dithioate group is an excellent ligand for coordinating with metal ions to form extended network structures. mdpi.com The hydroxyl groups on the benzene (B151609) ring could serve a dual purpose: they can participate in secondary coordination to the metal centers or act as functional sites within the MOF pores, enabling applications in gas storage, separation, or sensing. The ability of related ligands to form stable complexes with lanthanide ions suggests possibilities for creating luminescent or magnetic MOFs. mdpi.com

Exploration of Catalytic Applications of its Metal Complexes

Transition metal complexes containing sulfur-based ligands are known to exhibit diverse catalytic activities. rsc.orgnih.gov The dithioate moiety of this compound can act as a bidentate ligand, forming stable chelate complexes with a wide range of transition metals such as rhodium, nickel, and copper. wikipedia.orgresearchgate.netresearchgate.net

Future research will focus on synthesizing and evaluating the catalytic performance of these metal complexes.

Hydroformylation and C-H Functionalization: Rhodium complexes with sulfur-containing ligands have been investigated as catalysts for reactions like the hydroformylation of olefins. researchgate.netredalyc.org The electronic properties of the this compound ligand, modulated by the hydroxyl groups, could tune the activity and selectivity of a rhodium center for such transformations. chemrxiv.org

Electrocatalysis and Photocatalysis: Square-planar nickel dithiolate complexes have shown remarkable efficiency as molecular catalysts for both the electrochemical and photochemical reduction of protons to produce hydrogen. researchgate.net DFT calculations suggest that the sulfur atoms play a critical role in the catalytic cycle. researchgate.net Complexes of this compound could be designed to have tailored redox potentials for applications in artificial photosynthesis and renewable energy systems.

Oxidation Catalysis: The ability of dithioate ligands to stabilize metals in various oxidation states makes their complexes promising candidates for oxidation catalysts. wikipedia.orgyoutube.com The specific electronic environment provided by the dihydroxy-substituted ring could influence the reactivity of the metal center towards substrates in oxidation reactions.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal Center Potential Catalytic Reaction Rationale / Related Research
Rhodium (Rh) Hydroformylation, C-H Borylation Rh(I) complexes with thiolato ligands are active in hydroformylation. researchgate.netredalyc.org Metallopincer ligands influence C-H functionalization. chemrxiv.org
Nickel (Ni) Proton Reduction (H₂ Evolution) Square-planar Ni(II) dithiolate complexes are efficient electro- and photocatalysts for H₂ production. researchgate.net
Iron (Fe) N₂ Fixation, CO₂ Reduction Diiron dithiolato complexes are structural models for hydrogenase active sites and show activity in N₂ functionalization. nih.govresearchgate.net
Copper (Cu) Oxidation, Cross-Coupling Reactions Cu(I) complexes are versatile catalysts; ligand environment is crucial for tuning reactivity. mdpi.com
Palladium (Pd) Cross-Coupling Reactions Dithiolate ligands can stabilize Pd catalysts for various cross-coupling chemistries.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

To fully understand and optimize the synthesis and application of this compound and its derivatives, advanced characterization techniques are essential. While standard methods like NMR, mass spectrometry, and single-crystal X-ray diffraction provide structural information on isolated compounds researchgate.netnih.gov, in situ and operando spectroscopy can provide real-time insights into dynamic processes.

Operando FTIR Spectroscopy: This technique allows for the monitoring of changes in molecular vibrations during a chemical reaction or a catalytic process. nih.govsciengine.comnih.gov It could be used to track the formation of this compound during a green synthesis protocol or to observe the interaction of its metal complexes with substrates in a catalytic cycle. nih.govresearchgate.net Studies on lithium-sulfur batteries have successfully used operando FTIR to observe the behavior of sulfur-containing species in real-time. nih.gov

Advanced NMR Techniques: Two-dimensional NMR and variable-temperature NMR studies can elucidate the complex's solution-state structure, dynamics, and interactions with other molecules.

X-ray Absorption Spectroscopy (XAS): XAS can provide information on the oxidation state and local coordination environment of the metal center in catalytic complexes, even in amorphous or solution states, offering a powerful tool to probe catalytic intermediates.

The application of these advanced methods will be crucial for establishing structure-property relationships and elucidating reaction mechanisms, thereby accelerating the development of materials and catalysts based on this compound.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the potential of this compound without the need for extensive experimental work. researchgate.netnih.govresearchgate.net

Predicting Electronic Properties: DFT calculations can be used to determine key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govscirp.org This information is vital for predicting the compound's behavior in electronic devices, its redox properties, and its UV-Vis absorption spectrum. mdpi.comscirp.org

Designing Novel Derivatives: By computationally modifying the structure—for example, by changing the position or number of hydroxyl groups or adding other functional groups to the aromatic ring—researchers can screen for derivatives with optimized properties. This in silico design process can guide synthetic efforts towards molecules with enhanced catalytic activity, specific light-absorbing characteristics, or stronger binding affinities for target metal ions.

Modeling Reaction Mechanisms: Computational modeling can be used to map out the energy landscapes of proposed synthetic pathways or catalytic cycles. This can help identify rate-determining steps, predict the stability of intermediates, and rationalize experimentally observed outcomes, providing a deeper understanding of the underlying chemical processes. researchgate.net

Through a synergistic combination of these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, functional materials, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2,4-Dihydroxybenzodithioic acid (DHT), and how do reaction conditions influence yield and purity?

  • Methodological Answer : DHT is synthesized via a one-pot reaction using resorcinol, potassium hydroxide (KOH), and carbon disulfide (CS₂) under reflux conditions. Key parameters include:

  • Reagent ratios : Stoichiometric equivalence of resorcinol (0.01 mol) to CS₂ (0.01 mol).
  • Reaction time : 30-minute pre-reflux of resorcinol with KOH, followed by 3-hour post-CS₂ addition reflux.
  • Acidification : Gradual addition of 2 M HCl to precipitate the product.
  • Purification : Recrystallization from absolute ethanol enhances purity (>95%) .
    • Critical Consideration : Extended reflux times beyond 3 hours may degrade the product, while insufficient acidification can reduce yield.

Q. How can researchers characterize the structural and purity profile of DHT using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm the presence of conjugated dithioic acid moieties (absorption bands ~250–300 nm) .
  • Elemental Analysis (CHNS) : Verify stoichiometric ratios of C, H, and S.
  • FT-IR : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, C=S at ~1050 cm⁻¹).
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection.
    • Data Interpretation : Discrepancies in CHNS results may indicate incomplete reaction or byproduct formation.

Advanced Research Questions

Q. What role does DHT play in the green synthesis of metal nanoparticles, and how does its dithioic acid moiety influence stabilization efficiency?

  • Methodological Answer : DHT acts as both a reducing and stabilizing agent in nanoparticle synthesis (e.g., Au NPs). The dithioic acid (-CSSH) group:

  • Reduction : Donates electrons to metal ions (e.g., Au³⁺ → Au⁰).
  • Stabilization : Binds to nanoparticle surfaces via sulfur-metal coordination, preventing aggregation.
  • Experimental Design : Adjust DHT concentration (0.1–1.0 mM) to control nanoparticle size (5–20 nm) and polydispersity .
    • Advanced Insight : Comparative studies with other thiol-based stabilizers (e.g., citrate) show DHT provides superior colloidal stability under physiological conditions.

Q. How do researchers address discrepancies in reported bioactivity data for DHT derivatives, and what statistical methods validate these findings?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, exposure times) to minimize variability.
  • Statistical Validation : Use Dunnett’s multiple comparison test to compare treatment groups against controls, ensuring α-error control .
  • Reprodubility Metrics : Calculate intraclass correlation coefficients (ICC) for inter-laboratory studies (target ICC >0.7) .
    • Case Study : Conflicting IC₅₀ values for DHT-based enzyme inhibitors may arise from differences in solvent polarity or enzyme isoforms.

Q. What advanced derivatization strategies enhance the physicochemical properties of DHT for targeted drug delivery systems?

  • Methodological Answer :

  • Esterification : React DHT with alkyl halides to improve lipophilicity (e.g., methyl esters for blood-brain barrier penetration).
  • Coordination Chemistry : Form metal complexes (e.g., Fe³⁺ or Cu²⁺) to enable redox-responsive drug release.
  • Polymer Conjugation : Graft DHT onto PEGylated polymers for sustained release profiles .
    • Challenges : Balancing solubility and stability requires optimizing substituent positions (e.g., para vs. ortho hydroxyl groups).

Research Gaps and Future Directions

  • Stability Studies : Investigate DHT’s degradation kinetics under varying pH and temperature using accelerated stability testing (ICH Q1A guidelines).
  • Computational Modeling : Employ DFT calculations to predict reactivity of DHT derivatives with biological targets (e.g., COX-2 inhibition).
  • Ecotoxicology : Assess environmental persistence via OECD 301B biodegradability tests, given its sulfur-rich structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.